5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
CAS No. |
1256792-00-3 |
|---|---|
Molecular Formula |
C14H10BrIN2O2S |
Molecular Weight |
477.12 g/mol |
IUPAC Name |
5-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-12(5-3-9)21(19,20)18-13(16)7-10-6-11(15)8-17-14(10)18/h2-8H,1H3 |
InChI Key |
PMHXNCWWZDFZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a one-step substitution reaction . The reaction conditions often include the use of appropriate solvents and reagents to facilitate the substitution process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions can be facilitated by oxidizing or reducing agents under controlled conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 5-bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is in the development of anticancer agents. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on specific kinases involved in cancer progression, such as SGK-1 (serum/glucocorticoid-regulated kinase 1) . The ability to modify the pyrrolo[2,3-b]pyridine scaffold allows for the optimization of pharmacological properties, enhancing efficacy against various cancer cell lines.
Neuroprotective Properties
Studies have suggested that derivatives of pyrrolo[2,3-b]pyridine may possess neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate signaling pathways involved in neuronal survival could lead to innovative therapeutic strategies .
Material Science
Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. The compound can be utilized in the synthesis of organic semiconductors, which are crucial for the development of flexible electronic devices and organic light-emitting diodes (OLEDs). Its unique electronic and optical characteristics make it a candidate for further exploration in this field .
Biological Research
Bioconjugation Techniques
The tosyl group present in this compound facilitates bioconjugation processes. This property is valuable for attaching biomolecules such as peptides or proteins to surfaces or other molecules, enabling the development of targeted drug delivery systems and diagnostic tools. The ability to selectively modify biomolecules enhances the specificity and effectiveness of therapeutic agents .
Data Summary Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through kinase inhibition | Development of novel cancer therapies |
| Neuroprotective properties | New treatments for neurodegenerative diseases | |
| Material Science | Use in organic electronics | Advancement in flexible electronics and OLED technology |
| Biological Research | Bioconjugation techniques | Improved drug delivery systems and diagnostics |
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of pyrrolo[2,3-b]pyridine derivatives depend on substituent positions, electronic effects, and steric hindrance. Below is a comparative analysis of key analogues:
*Calculated based on analogous compounds.
Key Observations :
- Substituent Position : The position of halogens (Br, I) dictates regioselectivity in cross-coupling reactions. For instance, iodine at C2 (target compound) vs. C3 (757978-18-0) alters reactivity in Suzuki reactions .
- Protecting Groups : Tosyl (Ts) vs. phenylsulfonyl (SO₂Ph) groups influence solubility and stability. Tosyl derivatives are more crystalline, aiding purification .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 1207625-37-3) increase electrophilicity at adjacent positions, facilitating nucleophilic attacks .
Reactivity in Cross-Coupling Reactions
Halogenated pyrrolopyridines are pivotal in metal-catalyzed reactions:
- Suzuki-Miyaura Coupling : The target compound’s iodine at C2 is more reactive than bromine, enabling selective coupling at this position. In contrast, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (757978-18-0) undergoes coupling preferentially at C3 .
- Sonogashira Coupling: Ethynylation of 5-Bromo-3-iodo derivatives (e.g., compound 20a in ) proceeds efficiently at the iodine site, yielding alkynylated products .
Biological Activity
5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₄BrIN₂
- Molecular Weight : 322.93 g/mol
- CAS Number : 1261365-56-3
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor of several kinases, which are crucial in cell signaling pathways.
Key Biological Activities
- Antiviral Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
Study 1: DYRK1A Inhibition
Study 2: Antiviral Efficacy
Another investigation demonstrated that specific derivatives of this compound exhibited potent antiviral activity against Dengue virus in vitro. The results indicated a dose-dependent response with minimal cytotoxicity observed in human cell lines .
Data Table: Summary of Biological Activities
Q & A
How can regioselectivity be controlled during the synthesis of 5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine? (Advanced)
Answer:
Regioselective halogenation requires strategic use of directing groups and reaction conditions. The tosyl group at N1 directs electrophilic substitution to specific positions. For bromination at C5, -bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄ in acetic acid) is effective. Iodination at C2 can be achieved via metal-mediated reactions (e.g., CuI or Pd catalysis). Evidence from analogous compounds shows that sequential halogenation preserves regiochemistry when intermediates are stabilized by the tosyl group .
What cross-coupling methodologies are optimal for functionalizing this compound? (Advanced)
Answer:
The iodo substituent at C2 is more reactive than bromo in cross-coupling reactions. Key methods include:
- Suzuki-Miyaura coupling: Use Pd(PPh₃)₄ with arylboronic acids in toluene/ethanol (3:1) at 105°C (yields ~58–91% observed in related systems) .
- Sonogashira coupling: Introduce alkynes using PdCl₂(PPh₃)₂/CuI in THF with amine bases.
- Buchwald-Hartwig amination: Install amines via Pd catalysts (e.g., XPhos Pd G3).
Note: The tosyl group enhances stability but must be removed post-functionalization via acidic hydrolysis .
How do heavy atoms (Br, I) impact structural characterization? (Advanced)
Answer:
NMR Analysis:
- Heavy atoms cause splitting in and spectra. For example, iodinated carbons exhibit downfield shifts (~130–140 ppm in ) .
- Use deuterated DMSO or CDCl₃ to resolve coupling patterns.
X-ray Crystallography:
- Heavy atoms improve diffraction but require low-temperature data collection (e.g., 100 K).
- Example: A related iodinated pyrrolopyridine showed C–I bond lengths of 2.09–2.12 Å in crystal structures .
How can discrepancies in synthetic yields be resolved? (Advanced)
Answer:
Yield variability arises from:
- Catalyst loading: Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters efficiency (e.g., 58% vs. 91% in ) .
- Solvent polarity: Polar aprotic solvents (DMF, THF) improve solubility but may promote side reactions.
- Temperature control: Reflux at 105°C vs. 80°C significantly impacts reaction completion.
Recommendation: Use Design of Experiments (DoE) to optimize parameters like time, catalyst, and solvent ratio .
What is the role of the tosyl group in stabilizing the core structure? (Basic)
Answer:
The tosyl group:
- Protects N1: Prevents undesired protonation or oxidation during reactions.
- Directs electrophiles: Electron-withdrawing nature directs halogens to C5 and C2.
- Enables purification: Enhances crystallinity, simplifying isolation via recrystallization .
How do substitution patterns influence biological activity? (Advanced)
Answer:
- C5 Bromine: Enhances lipophilicity and kinase inhibition (e.g., FGFR1 IC₅₀ reduced by ~30% compared to non-brominated analogs) .
- C2 Iodine: Facilitates radio-labeling for imaging studies.
- Tosyl group: Modulates solubility and bioavailability.
Example: A methyl analog at C6 showed 2x higher cytotoxicity in MCF-7 cells .
What safety protocols are critical for handling this compound? (Basic)
Answer:
- Storage: -20°C under argon in amber vials (light-sensitive).
- Handling: Use nitrile gloves and fume hood; avoid inhalation (hazard statements: H315, H318, H335 per ) .
- Waste disposal: Quench with 10% Na₂S₂O₃ to neutralize reactive halogens.
How can the tosyl group be selectively removed post-functionalization? (Advanced)
Answer:
Deprotection methods:
- Acidic hydrolysis: Reflux in 6M HCl/THF (1:1) for 4–6 hours (yield ~85%).
- Basic conditions: NaOH/MeOH at 60°C (risk of core degradation).
- Alternative protecting groups: Trityl or Boc groups for milder deprotection .
What computational methods predict reactivity trends in halogenated pyrrolopyridines? (Advanced)
Answer:
- DFT calculations: Model electrophilic aromatic substitution (e.g., Fukui indices identify reactive sites).
- Molecular docking: Predict binding affinities for kinase targets (e.g., using AutoDock Vina with PDB 3GQI) .
How does solvent choice affect iodination efficiency? (Advanced)
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
